(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL is a naturally occurring alkaloid isolated from the plant Codonopsis clematidea. It was first identified by Matkhalikova and colleagues in 1969 . The compound features a 1,2,3,4,5-pentasubstituted pyrrolidine ring with a p-anisyl group at the C2 position . This compound has garnered significant attention due to its notable biological activities, including antibiotic and hypotensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of codonopsinine involves several key steps. One notable method includes the gold-catalyzed addition–cyclization cascade of an aminoacetaldehyde acetal derivative and a terminal alkyne . This process constructs the substituted pyrrole intermediate, which is then reduced to a 3-pyrroline derivative using zinc dust and sulfonic acid . The final steps involve stereochemical inversion of the hydroxyl group via epoxide formation and subsequent ring cleavage under acidic conditions .
Industrial Production Methods
The use of gold-catalyzed reactions and diastereoselective reductions are key components that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of pyrrole intermediates to pyrroline derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and sulfonic acid are used for diastereoselective reduction.
Substitution: Various Grignard reagents can be employed for introducing substituents.
Major Products
The major products formed from these reactions include various pyrrolidine derivatives with different substituents, which can exhibit diverse biological activities .
Scientific Research Applications
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL has been extensively studied for its biological activities. Some of its applications include:
Mechanism of Action
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL exerts its effects through various molecular targets and pathways. Its antibiotic activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The hypotensive effects are likely due to its interaction with cardiovascular receptors and modulation of blood pressure-regulating pathways .
Comparison with Similar Compounds
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL can be compared to other similar alkaloids, such as codonopsine and radicamine B. These compounds share structural similarities but differ in their biological activities and synthetic routes . This compound is unique due to its specific substitution pattern on the pyrrolidine ring and its notable biological activities .
List of Similar Compounds
Properties
CAS No. |
32490-07-6 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(4-methoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO3/c1-8-12(15)13(16)11(14(8)2)9-4-6-10(17-3)7-5-9/h4-8,11-13,15-16H,1-3H3/t8-,11-,12-,13-/m1/s1 |
InChI Key |
GJZNAEFHIYPPEM-HUXSOILUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC=C(C=C2)OC)O)O |
SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Canonical SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Synonyms |
codonopsinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.